Boc-L-Pyroglutaminol
Overview
Description
Boc-L-Pyroglutaminol, also known as Boc-L-PyrGlu, is an organic compound derived from the amino acid L-pyroglutamic acid. This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other related fields. Boc-L-PyrGlu is a versatile compound with a wide range of properties and potential uses.
Scientific Research Applications
Chemical Synthesis and Biochemistry Applications : Boc-L-Pyroglutaminol, as a derivative involved in the synthesis of peptides, may be utilized in creating peptidic structures or modifying peptides and proteins. For example, the synthesis of N-Boc-α-amino acids with nucleobase residues as building blocks for the preparation of chiral PNA (peptidic nucleic acids) showcases the importance of protected amino acids in the synthesis of biologically relevant compounds (Lenzi, Reginato, & Taddai, 1995).
Pharmacological Research : Although the direct use of Boc-L-Pyroglutaminol in drug research is not specified, research on compounds affecting the glutamate neurotransmission system, such as ketamine, provides insights into how derivatives of amino acids can impact neurological studies. For instance, a study demonstrated the rapid anti-OCD effects from a single intravenous dose of ketamine, highlighting the glutamatergic hypothesis of OCD (Rodriguez et al., 2013).
Metabolic and Enzymatic Studies : The metabolic intermediate 1Δ-pyrroline-5-carboxylic acid (P5C) and its derivatives play a crucial role in understanding metabolic pathways. A study on the properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies emphasizes the significance of such compounds in biochemical research (Mezl & Knox, 1976).
Advanced Materials and Chemical Synthesis : The study on the unprecedented migration of N-alkoxycarbonyl groups in protected pyroglutaminol illustrates the chemical reactivity and potential applications of pyroglutaminol derivatives in synthesizing complex molecules (Bunch et al., 2001).
Mechanism of Action
Target of Action
Boc-L-Pyroglutaminol is a complex organic compound used in biochemical research The primary targets of Boc-L-Pyroglutaminol are not explicitly mentioned in the available resources
Mode of Action
The mode of action of Boc-L-Pyroglutaminol is related to its role as a chiral auxiliary in peptide synthesis. It allows for the selective formation of peptide bonds in a stereocontrolled manner, which is crucial for the synthesis of complex peptide sequences.
Result of Action
The molecular and cellular effects of Boc-L-Pyroglutaminol’s action are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds in a stereocontrolled manner, Boc-L-Pyroglutaminol can influence the structure and function of proteins synthesized in the cell.
Action Environment
The action, efficacy, and stability of Boc-L-Pyroglutaminol can be influenced by various environmental factors. For instance, the storage temperature of Boc-L-Pyroglutaminol is recommended to be between 2-8°C in a dry environment . This suggests that temperature and humidity could potentially affect the stability and efficacy of Boc-L-Pyroglutaminol.
properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453473 | |
Record name | Boc-L-Pyroglutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Pyroglutaminol | |
CAS RN |
81658-25-5 | |
Record name | Boc-L-Pyroglutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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